molecular formula C19H17N3 B10866375 2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine

2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine

Cat. No.: B10866375
M. Wt: 287.4 g/mol
InChI Key: XQGXETDZAJYCCO-UHFFFAOYSA-N
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Description

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE typically involves the condensation of indole derivatives. One common method is the reaction between 3-(2-aminoethyl)indole and 5-formylindole under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The indole rings can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce indole-3-ethylamine derivatives.

Scientific Research Applications

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to cell signaling and metabolism. The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptamine, sharing structural similarities.

    Indole-3-acetic acid: A plant hormone with an indole core.

Uniqueness

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of both indole groups

Properties

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

1-(1H-indol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine

InChI

InChI=1S/C19H17N3/c1-2-4-19-17(3-1)16(13-22-19)7-9-20-12-14-5-6-18-15(11-14)8-10-21-18/h1-6,8,10-13,21-22H,7,9H2

InChI Key

XQGXETDZAJYCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN=CC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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